3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride
Description
Properties
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15;/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLFPMQPSRYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673810 | |
| Record name | 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-60-8 | |
| Record name | 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedures and Conditions
Analytical Data
Due to the absence of direct analytical data for 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride, the following table provides general analytical techniques applicable to benzimidazole derivatives:
| Analytical Technique | Application | Expected Data |
|---|---|---|
| NMR Spectroscopy | Structure elucidation, confirmation of functional groups and substitution patterns | 1H NMR: Chemical shifts, coupling constants; 13C NMR: Carbon resonances for benzimidazole ring, methoxy group, and propionic acid moiety. |
| Mass Spectrometry | Determination of molecular weight, identification of fragments | Molecular ion peak corresponding to the protonated molecule [M+H]+, characteristic fragment ions. |
| IR Spectroscopy | Identification of functional groups (e.g., N-H, C=N, C=C, C-O) | Characteristic absorption bands for N-H stretching (3400-3200 cm-1), C=N stretching (1640-1580 cm-1), C-O stretching (1300-1000 cm-1). |
| HPLC | Purity assessment, quantification | Retention time, peak area for the compound; assessment of impurities. |
| LC-MS | Identification and quantification of the compound in complex mixtures | Retention time, mass spectrum for the compound. |
| Elemental Analysis | Determination of elemental composition (C, H, N) | %C, %H, %N values within acceptable limits of the calculated values for the molecular formula. |
| Melting Point | Physical property, indication of purity | Sharp melting point range. |
| X-Ray Crystallography | Definitive structure determination (if suitable crystals can be obtained) | Bond lengths, bond angles, torsion angles, cell parameters, space group. |
| Titration | Determination of purity and presence of hydrochloride | Purity expressed as percentage, quantification of hydrochloride content. |
| UV-Vis Spectroscopy | Identification of chromophores and electronic transitions | Absorption maxima (λmax) and molar absorptivity (ε) values in specific solvents. |
| Optical Rotation | Determination of chirality and enantiomeric purity (if the compound is chiral) | Specific rotation [α]D value. |
| DSC | Characterization of thermal behavior, determination of glass transition temperature, melting point, and crystallization | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), enthalpy changes. |
| TGA | Determination of thermal stability and decomposition temperature | Decomposition temperature (Td), weight loss profile. |
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.
Reduction: Formation of 3-(6-Methoxy-1,2-dihydro-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The methoxy group and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxypropanoic acid dihydrochloride
- Structural Differences: This compound replaces the methoxy group at the 6-position with an amino group at the 5-position and introduces dihydroxypropanoic acid instead of propionic acid.
- The dihydroxypropanoic acid moiety could alter metabolic stability and bioavailability .
- Pharmacological Data: No direct activity data are provided, but amino-substituted benzimidazoles are often associated with kinase inhibition or DNA intercalation.
NM-3 (Isocoumarin Derivative)
- Structural Differences : NM-3 is an isocoumarin-based antiangiogenic agent, lacking the benzimidazole core.
- In contrast, benzimidazole derivatives like the target compound may target different pathways due to their heterocyclic aromatic structure .
- Pharmacological Data: Synergistic antitumor effects with radiotherapy (20 Gy) in Lewis lung carcinoma models. No systemic toxicity observed in combination therapy .
3-(3,4-Dimethoxyphenyl)propionic acid
- Structural Differences : A phenylpropionic acid derivative with methoxy groups at the 3- and 4-positions.
- Physicochemical Data :
Peptide Nucleic Acid (PNA) Monomers with Methoxybenzylsulfanyl Groups
- Structural Differences: These monomers incorporate a methoxybenzylsulfanyl group and a propionic acid methyl ester, differing in sulfur inclusion and esterification.
- Functional Implications : The sulfur atom may increase oxidative stability, while esterification reduces solubility compared to the hydrochloride salt of the target compound. PNAs are used in gene editing and antisense therapies, suggesting divergent applications .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Antiangiogenic Potential: While NM-3 targets endothelial cells, benzimidazole derivatives like the target compound may inhibit angiogenesis via VEGF or HIF-1α pathways due to their aromatic heterocycle .
- Solubility and Bioavailability: The hydrochloride salt of the target compound likely improves aqueous solubility compared to esterified analogs (e.g., PNA monomers) .
Biological Activity
3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride is a compound characterized by its unique benzoimidazole structure, which is often associated with diverse biological activities. This article explores its biological activity, including pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃ClN₂O₃
- Molecular Weight : 256.69 g/mol
- CAS Number : 1185299-60-8
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The benzoimidazole moiety is known for its role in:
- Anticancer Activity : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the intrinsic caspase pathway and mitochondrial signaling .
- Antimicrobial Properties : The compound may exhibit antimicrobial effects, although specific studies are required to confirm its efficacy against various pathogens.
Biological Activities and Applications
The following table summarizes the potential biological activities associated with this compound:
Case Studies
- Anticancer Effects :
- Neuroprotective Studies :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic synthesis methods. The structural characteristics can be modified to enhance specific biological activities. Below is a comparison of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(5-Methoxy-1H-benzimidazol-2-yl)-propanoic acid | Similar structure but different positioning of methoxy group | Different biological activity profile |
| 3-(5-Fluoro-1H-benzimidazol-2-yl)-propionic acid | Contains a fluorine atom | Potentially enhanced potency due to fluorination |
| 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine | More complex structure incorporating a dihydropyridine ring | Broader range of biological activities |
Q & A
Q. Optimization Strategies :
- Reagent Stoichiometry : Adjust molar ratios of diamine and carboxylic acid derivatives to minimize side products.
- Temperature Control : Reflux in ethanol or THF (70–80°C) enhances cyclization efficiency .
- Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or HCl to accelerate ring closure.
Q. Example Reaction Conditions from Analogous Compounds :
| Step | Reagents/Conditions | Yield | Purity Method | Reference |
|---|---|---|---|---|
| Cyclization | 4-Methoxy-1,2-diaminobenzene, propionic acid derivative, HCl, reflux (12 h) | 60–70% | HPLC (>98%) | |
| Hydrochlorination | Dry HCl gas in ethanol, 0°C | 85% | Elemental analysis |
What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy at C6, propionic acid linkage at C2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 295.1).
- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., unreacted diamine) .
Q. Resolving Data Contradictions :
- Melting Point Variability : Differences in reported mp (e.g., 251–254°C vs. 271–274°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify stable crystalline phases .
- Spectral Noise : Compare with structurally analogous compounds (e.g., 3-(2-isopropyl-1H-imidazol-1-yl)propionic acid hydrochloride, mp 96–97°C) to isolate signature peaks .
How does the methoxy group at position 6 influence the compound’s electronic properties and biological interactions?
Advanced Research Question
- Electronic Effects : The electron-donating methoxy group increases aromatic ring electron density, enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors) .
- Biological Activity : Structural analogs (e.g., antiviral Moroxydine hydrochloride) suggest that substitution patterns on the benzoimidazole ring modulate target affinity. Methoxy groups may improve solubility and membrane permeability .
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Biological Impact | Example Compound | Reference |
|---|---|---|---|
| C6 (Methoxy) | Enhanced solubility and target binding | Target compound | |
| C5 (Trifluoromethyl) | Increased metabolic stability | Compound 11 in |
What strategies are recommended for improving synthetic yield while minimizing byproducts?
Advanced Research Question
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized diamines) and adjust reaction time/temperature .
- Catalyst Optimization : Screen Brønsted acids (e.g., HCl vs. HSO) to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
Q. Case Study :
- Yield Improvement : Refluxing in DMF increased yield from 60% to 75% for a related benzoimidazole derivative .
How should researchers address stability issues during long-term storage?
Basic Research Question
- Storage Conditions : Store at room temperature in airtight, light-protected containers with desiccants to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free propionic acid) .
What methodologies are used to assess the compound’s purity, and how can detection limits be optimized?
Basic Research Question
- HPLC Method : Use a C18 column, mobile phase (acetonitrile:0.1% TFA water), and UV detection at 254 nm. Limit of detection (LOD) can be improved to 0.1% via diode array detection (DAD) .
- Elemental Analysis : Validate carbon/nitrogen ratios (±0.3% theoretical) to confirm stoichiometry .
How can contradictory biological activity data in literature be reconciled?
Advanced Research Question
- Assay Variability : Standardize cell-based assays (e.g., fixed incubation time, passage number) to reduce variability.
- Meta-Analysis : Compare IC values across studies using normalized datasets (e.g., PubChem BioAssay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
